molecular formula C21H24N2OS B4928169 (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B4928169
M. Wt: 352.5 g/mol
InChI Key: CFWGBVKIZFCRQQ-WFXMLNOXSA-N
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Description

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic compound with a unique tricyclic structure. This compound features a combination of a diazatricyclo core, a thiophene ring, and a 2-methylphenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the thiophene and 2-methylphenyl groups. Common synthetic routes may include:

    Formation of the Tricyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Thiophene Ring: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the 2-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Trimethoxyphenylsilane: A compound with a phenyl ring and methoxy groups.

Uniqueness

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is unique due to its tricyclic structure and the presence of both a thiophene ring and a 2-methylphenyl group. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications.

Properties

IUPAC Name

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-thiophen-2-yl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-15-6-2-3-7-16(15)13-22-14-17-12-18(19-8-4-11-25-19)23-10-5-9-21(17,23)20(22)24/h2-4,6-8,11,17-18H,5,9-10,12-14H2,1H3/t17-,18-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWGBVKIZFCRQQ-WFXMLNOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC3CC(N4C3(C2=O)CCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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